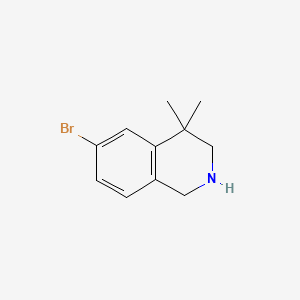

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

説明

Structural Characterization of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

Systematic Nomenclature and IUPAC Conventions

This compound is systematically named according to IUPAC guidelines for heterocyclic compounds. The core structure consists of a bicyclic system: a benzene ring fused to a partially saturated nitrogen-containing six-membered ring (tetrahydroisoquinoline). Key naming conventions include:

- Parent Structure Identification : The tetrahydroisoquinoline scaffold is prioritized as the parent system, with numbering starting at the nitrogen atom (position 1) and proceeding clockwise.

- Substituent Placement :

- Bromine is assigned the lowest possible locant (position 6) on the benzene ring.

- Two methyl groups occupy positions 4,4, denoted as "4,4-dimethyl" to indicate identical substituents at adjacent carbons.

- Hydrogenation Indication : The "1,2,3,4-tetrahydro" prefix specifies partial saturation of the six-membered ring (positions 1–4).

The IUPAC name adheres to the Hantzsch-Widman system, which governs nomenclature for fused heterocyclic systems.

Table 1: IUPAC Naming Components

| Component | Description |

|---|---|

| Parent system | 1,2,3,4-Tetrahydroisoquinoline |

| Substituents | Bromine at position 6, two methyl groups at position 4 |

| Hydrogenation indicators | "1,2,3,4-tetrahydro" denotes four single bonds in the six-membered ring |

Molecular Geometry and Conformational Analysis

The compound’s geometry is influenced by steric and electronic factors. Key features include:

- Core Structure :

- A fused bicyclic system with a benzene ring (positions 5–8) and a tetrahydroisoquinoline moiety (positions 1–4 and 8).

- Partial saturation introduces conformational flexibility in the six-membered ring.

- Conformational Preferences :

- Extended Conformation : Dominant in unsubstituted tetrahydroisoquinolines, characterized by minimal steric hindrance between substituents.

- Semi-Folded Conformation : Observed in derivatives with bulky substituents (e.g., dimethyl groups), where steric repulsion forces the six-membered ring into a partially folded shape.

- Steric Effects :

- The 4,4-dimethyl groups create significant steric bulk, favoring a semi-folded conformation to minimize intramolecular repulsion.

- Bromine at position 6 exerts electronic effects (electron-withdrawing) but minimal steric impact due to its position on the aromatic ring.

Theoretical studies on analogous systems (e.g., 1-benzyl-tetrahydroisoquinolines) predict energy barriers between conformers, with semi-folded structures typically 1.2–1.7 kcal/mol higher in energy than extended forms.

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this compound is unavailable, insights can be drawn from related tetrahydroisoquinoline derivatives:

- Intercrystalline Interactions :

- Comparative Analysis :

- Hydrochloride Salts : For example, 6-bromo-4,4-dimethyl-tetrahydroisoquinoline hydrochloride (CAS 1203684-61-0) likely adopts a zwitterionic structure, with chloride ions forming ion-dipole interactions.

- Substituent Effects : Dimethyl groups increase hydrophobicity, potentially altering solubility and crystal packing motifs compared to unsubstituted analogs.

Table 2: Key Crystallographic Features (Analogous Compounds)

Comparative Analysis with Tetrahydroisoquinoline Derivatives

The structural and electronic properties of this compound differ significantly from other tetrahydroisoquinoline derivatives:

Table 3: Comparative Structural Analysis

- Regiochemical Effects :

- Bromine at position 6 (ortho to the methyl groups) creates unique electronic environments compared to meta (position 5) or para (position 7) substituents.

- Reactivity Differences :

- The dimethyl groups at position 4 enhance steric protection of the nitrogen, potentially reducing nucleophilic substitution at this site.

- Bromine’s position influences electrophilic substitution pathways, with position 6 being less reactive than activated positions (e.g., para to electron-donating groups).

特性

IUPAC Name |

6-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-3-4-9(12)5-10(8)11/h3-5,13H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBWHPFDYPZSEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745149 | |

| Record name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203686-06-9 | |

| Record name | 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

科学的研究の応用

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydroisoquinoline ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers

The position of substituents on the tetrahydroisoquinoline scaffold significantly impacts physicochemical and biological properties. Key examples include:

For instance, 6-bromo derivatives are prioritized in medicinal chemistry due to synthetic accessibility and compatibility with downstream functionalization .

Functional Group Variations

Modifications to the tetrahydroisoquinoline core influence solubility, reactivity, and biological activity:

Comparison with Target Compound : Unlike 6-bromo-4,4-dimethyl-THIQ, these derivatives prioritize amide/carbamate functionalities for enhanced hydrogen bonding or controlled release. The bromine and dimethyl groups in the target compound may confer greater metabolic stability or lipophilicity .

Pharmacological Analogs

Blood-Brain Barrier (BBB) Penetration

Simpler tetrahydroisoquinolines like 1,2,3,4-TIQ and 1-methyl-TIQ (1MeTIQ) cross the BBB efficiently, with brain concentrations 4.5× higher than blood levels . However, 6-bromo-4,4-dimethyl-THIQ’s bulkier substituents likely reduce BBB permeability compared to these smaller analogs.

Neurotoxic Derivatives

- Salsolinol (1-methyl-6,7-dihydroxy-TIQ): A catechol derivative linked to Parkinson’s disease via α-synuclein aggregation. The 6,7-dihydroxy groups enable redox cycling and oxidative stress, absent in the bromo-dimethyl analog .

- CKD712 (6,7-dihydroxy-TIQ) : Promotes wound healing via VEGF induction but requires hydroxyl groups for AMPK/HO-1 signaling—a mechanism unlikely in bromo-dimethyl-THIQ .

生物活性

6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline (6-Br-DMT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

6-Br-DMT has the molecular formula CHBrN and a molecular weight of 276.60 g/mol. The compound features a bromine atom at the 6-position and two methyl groups at the 4-position of the tetrahydroisoquinoline structure. The presence of these substituents influences its biological activity and pharmacokinetic properties.

Neuroprotective Effects

Research indicates that 6-Br-DMT exhibits neuroprotective properties. It has been shown to modulate neurotransmitter systems by acting as an inhibitor of certain cytochrome P450 enzymes, particularly CYP2D6. This inhibition can alter the metabolism of co-administered drugs, making it relevant in pharmacological studies concerning drug interactions.

Antimicrobial and Anticancer Properties

The compound has also been investigated for its antimicrobial and anticancer activities. Preliminary studies suggest that 6-Br-DMT may inhibit the growth of various cancer cell lines and exhibit antimicrobial effects against specific pathogens.

The mechanism by which 6-Br-DMT exerts its biological effects involves interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to participate in nucleophilic substitution reactions that can modify biological pathways.

In Vitro Studies

In vitro experiments have demonstrated that 6-Br-DMT can influence cell viability and apoptosis in cancer cells. For instance, studies have reported significant reductions in cell proliferation in certain cancer cell lines treated with this compound.

Case Studies

Several case studies have highlighted the efficacy of 6-Br-DMT in modulating neurodegenerative processes. In models of neurodegeneration, administration of 6-Br-DMT resulted in reduced neuronal death and improved functional outcomes compared to controls .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-Br-DMT, a comparative analysis with structurally similar compounds is beneficial. The following table summarizes key features:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | 1203683-41-3 | Bromine at position 5 instead of 6 |

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | 215798-19-9 | Lacks dimethyl substitution at position 4 |

| 7-Bromo-1,2,3,4-tetrahydroisoquinoline | 220247-73-4 | Bromine at position 7 |

This table illustrates how the positioning of bromine and the presence of methyl groups affect the biological activity profiles of these compounds.

Q & A

Basic: What are the common synthetic routes for 6-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, and how are reaction conditions optimized?

Answer:

The synthesis typically involves bromination of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline using reagents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) in polar solvents (e.g., dichloromethane or acetic acid) under controlled temperatures (0–25°C) . Optimization focuses on regioselectivity and yield:

- Regioselectivity: Directed by electron-donating methyl groups at the 4-position, favoring bromination at the 6-position.

- Yield improvement: Use of catalysts (e.g., FeCl₃) or inert atmospheres to suppress side reactions.

Post-synthesis, purification via column chromatography or recrystallization ensures ≥95% purity .

Basic: How is the structure of this compound confirmed experimentally?

Answer:

Structural confirmation employs a combination of spectroscopic and analytical methods:

- NMR spectroscopy: H and C NMR identify methyl groups (δ ~1.3 ppm for CH₃) and bromine-induced deshielding in aromatic protons (δ ~7.2–7.8 ppm) .

- High-resolution mass spectrometry (HRMS): Validates molecular weight (254.17 g/mol) and isotopic patterns .

- X-ray crystallography: Resolves spatial arrangement in crystalline forms, confirming the tetrahydroisoquinoline scaffold .

Basic: What in vitro assays are used to screen the biological activity of this compound?

Answer:

Standard assays include:

- Antimicrobial activity: Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases, comparing activity to reference inhibitors .

Advanced: How can reductive amination be optimized for synthesizing derivatives of this compound?

Answer:

Reductive amination (e.g., introducing substituents at the 1-position) uses NaBH(OAc)₃ in dichloroethane (DCE) at 25°C. Key optimizations:

- Substrate ratio: A 1:2 molar ratio of tetrahydroisoquinoline to aldehyde/ketone minimizes unreacted starting material.

- Acidic conditions: Acetic acid (1–5% v/v) enhances imine formation.

- Workup: Filtration removes insoluble byproducts (e.g., IBX derivatives), achieving 64–77% yields over two steps .

Advanced: How do structural modifications influence the biological activity of this compound?

Answer:

Comparative structure-activity relationship (SAR) studies reveal:

| Derivative | Structural Change | Biological Impact |

|---|---|---|

| 6-Bromo-4,4-dimethyl | Baseline | Moderate antimicrobial activity (MIC ~8 µg/mL) |

| 6-Bromo-1,4-dimethyl | Reduced methyl groups | Lower anticancer potency (IC₅₀ > 50 µM) |

| 6-Bromo-4,4,8-trimethyl | Additional methyl group | Enhanced blood-brain barrier penetration |

| 6-Bromo-4,4-dimethyl-7-fluoro | Fluorine substitution | Improved kinase inhibition (Ki = 0.2 µM) |

Key trends: Methyl groups enhance lipophilicity and stability, while halogens (Br, F) improve target binding .

Advanced: What mechanistic approaches are used to study its interaction with neurotransmitter systems?

Answer:

- Receptor binding assays: Radioligand displacement studies (e.g., H-spiperone for dopamine D₂ receptors) quantify affinity (Kᵢ values) .

- Electrophysiology: Patch-clamp recordings on neuronal cells assess ion channel modulation (e.g., GABAₐ receptors) .

- Molecular docking: Computational models predict binding poses in serotonin or dopamine transporters .

Recent findings suggest partial agonism at 5-HT₁ₐ receptors, linked to antidepressant-like effects in rodent models .

Advanced: How is its role in VEGF production studied for wound-healing applications?

Answer:

- In vitro: Human dermal fibroblasts (HDFs) treated with derivatives (e.g., CKD712) show VEGF induction via ELISA, with AMPK/HO-1 pathway involvement confirmed via inhibitors (e.g., Compound C) .

- In vivo: Full-thickness wound models in mice measure closure rates and histopathology (e.g., granulation tissue thickness) .

- Mechanistic validation: siRNA knockdown of HO-1 or AMPK abolishes VEGF upregulation, confirming pathway specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。